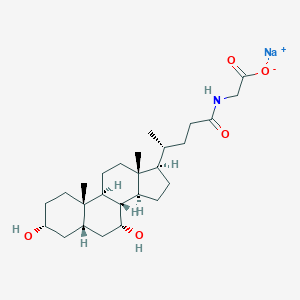

Sodium glycochenodeoxycholate

Overview

Description

Sodium glycochenodeoxycholate is a bile acid salt formed in the liver from chenodeoxycholate and glycine. It acts as a biosurfactant to solubilize lipids for absorption and is itself absorbed. This compound is known for its role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Mechanism of Action

Target of Action

Sodium glycochenodeoxycholate primarily targets hepatocytes . Hepatocytes are the main cell type in the liver and play a crucial role in protein synthesis, protein storage, transformation of carbohydrates, synthesis of cholesterol, bile salts and phospholipids, and detoxification, amongst other functions .

Mode of Action

This compound interacts with hepatocytes and induces apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which is a normal part of growth and development. The compound’s interaction with hepatocytes leads to changes in the cell’s structure and function, ultimately leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathways involved in cell death and survival . Specifically, it induces the SOS response in certain bacteria, indicating that the DNA-damaging activity of bile resides in bile salts . This can lead to downstream effects such as DNA damage, cell cycle arrest, and ultimately, cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body, where it interacts with its target cells . It is metabolized in the liver and excreted through the bile . The compound’s ADME properties impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of this compound’s action is the induction of apoptosis in hepatocytes . This leads to changes at the molecular and cellular levels, including alterations in cell morphology, DNA damage, and ultimately, cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially lead to drug-drug interactions, which can alter the compound’s effect .

Biochemical Analysis

Biochemical Properties

Sodium Glycochenodeoxycholate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an additive in de Man, Rogosa and Sharpe (MRS) agar for bile acid deconjugation to determine the capacity of the strains to deconjugate specific bile acids .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce hepatocyte apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been found to increase the expression of hepcidin, a key hormone in iron homeostasis, by nearly two-fold under 200 μM treatment .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study with mice, it was found that chronic hepatocellular cholestasis alone, independently of biliary damage, induces liver fibrosis in mice in the presence of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. In the liver, it is conjugated with glycine to form the bile salt before being released into the bile ducts. In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium glycochenodeoxycholate can be synthesized by conjugating chenodeoxycholic acid with glycine in the presence of sodium hydroxide. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with glycine to form the amide bond. The sodium salt is then formed by neutralizing the product with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization from ethanol or ethanol-ether mixtures to achieve high purity levels .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.

Reduction: Reduction reactions can occur at the carbonyl group present in the molecule.

Substitution: The compound can participate in substitution reactions, especially at the amide and hydroxyl functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the bile acid.

Reduction: Reduced forms of the bile acid with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Sodium glycochenodeoxycholate has a wide range of applications in scientific research:

Chemistry: Used as a chiral reagent and anionic detergent to solubilize lipids.

Biology: Employed in studies related to bile acid metabolism and its effects on cellular processes.

Medicine: Investigated for its role in promoting the absorption of fat-soluble vitamins and its potential therapeutic effects in liver diseases.

Industry: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties .

Comparison with Similar Compounds

- Sodium glycocholate

- Sodium taurocholate

- Sodium deoxycholate

- Sodium chenodeoxycholate

Comparison: Sodium glycochenodeoxycholate is unique due to its specific combination of chenodeoxycholic acid and glycine, which imparts distinct solubilizing properties. Compared to sodium glycocholate and sodium taurocholate, it has a higher hydrophobicity, making it more effective in solubilizing lipids. Its ability to induce apoptosis in hepatocytes also sets it apart from other bile salts .

Properties

CAS No. |

16564-43-5 |

|---|---|

Molecular Formula |

C26H43NNaO5 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1 |

InChI Key |

JIHVOAVQLCYLKZ-YRJJIGPTSA-N |

SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na] |

Appearance |

A crystalline solid |

Synonyms |

N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Sodium Salt; N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine Monosodium Salt; NSC 681056; Sodium Chenodeoxycholylglycine; Sodium Glycochenodeoxycholate; Sodium Glycochenodesoxycholate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-alpha-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)

![dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate](/img/structure/B120742.png)